Scaffold-Based Differentiation: Privileged Dihydroquinolinone Core in CNS Patent Filings
The 8-ethyl-4,4-dimethyl substitution pattern is explicitly claimed as part of a heterocyclic substituted piperazine series targeting schizophrenia in patent WO2004026864A1 [1]. While the unsubstituted 3,4-dihydroquinolin-2(1H)-one core is common, the specific 8-ethyl-4,4-dimethyl arrangement is engineered for optimal steric and electronic complementarity with the target receptor [1]. This patent-protected differentiation provides a defensible intellectual property position not offered by generic or commercially saturated analogs like 3,4-dihydro-1H-quinolin-2-one (CAS 553-03-3).
| Evidence Dimension | Patent-protected chemical space vs. generic public domain scaffold |
|---|---|
| Target Compound Data | Specifically claimed as an intermediate in WO2004026864A1 |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinolin-2(1H)-one (CAS 553-03-3) – widely available, no active patent protection |
| Quantified Difference | Qualitative: specific substitution pattern vs. generic core |
| Conditions | Patent literature analysis |
Why This Matters
IP protection and structural novelty are critical for organizations developing proprietary CNS therapeutics who require a scaffold not already crowded in the public domain.
- [1] Kimura, N., Fukui, H., Takagaki, H., & Muratake, N. (2003). WO2004026864A1 - Heterocyclic substituted piperazines for the treatment of schizophrenia. World Intellectual Property Organization. View Source
